molecular formula C12H12F6O3 B14683036 5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol CAS No. 34848-38-9

5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol

Katalognummer: B14683036
CAS-Nummer: 34848-38-9
Molekulargewicht: 318.21 g/mol
InChI-Schlüssel: LLBYRSMBEDHPIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

34848-38-9

Molekularformel

C12H12F6O3

Molekulargewicht

318.21 g/mol

IUPAC-Name

1,1,1-trifluoro-5-phenoxy-2-(trifluoromethyl)pentane-2,4-diol

InChI

InChI=1S/C12H12F6O3/c13-11(14,15)10(20,12(16,17)18)6-8(19)7-21-9-4-2-1-3-5-9/h1-5,8,19-20H,6-7H2

InChI-Schlüssel

LLBYRSMBEDHPIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(CC(C(F)(F)F)(C(F)(F)F)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol typically involves the reaction of phenol with a trifluoromethylated ketone under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .

Wissenschaftliche Forschungsanwendungen

5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.